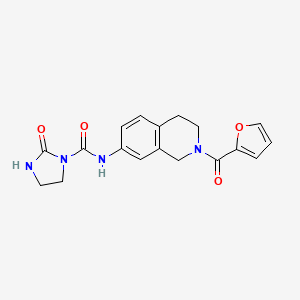

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

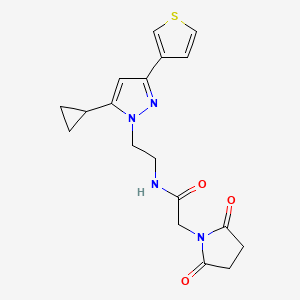

The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a carbonyl group, a tetrahydroisoquinoline group, an oxoimidazolidine group, and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furan-2-carbonyl chloride with a suitable amine to form the corresponding carboxamide . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of commercially available furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. The furan-2-carbonyl group indicates the presence of a furan ring with a carbonyl group at the 2-position . The tetrahydroisoquinolin-7-yl group suggests a tetrahydroisoquinoline structure attached at the 7-position . The 2-oxoimidazolidine-1-carboxamide group implies an imidazolidine ring with a carbonyl group at the 1-position and an oxo group at the 2-position .Chemical Reactions Analysis

Furan-2-carbonyl compounds can undergo a variety of chemical reactions. For instance, addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles can lead to the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates .科学的研究の応用

Analgesic Properties Enhancement

The exploration of bioisosteric replacements within chemical compounds has demonstrated significant advancements in pharmacological properties. Particularly, the substitution of the phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with heterocyclic isosteres like furan has been investigated. Such replacements have shown a noticeable increase in analgesic activities, highlighting the potential of furan derivatives in enhancing pain-relief properties. This suggests that compounds incorporating the furan-2-carbonyl moiety, similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide, may possess valuable pharmacological applications in analgesia (Украинец, Моспанова, & Давиденко, 2016).

Anticancer Activity

The structural manipulation of benzimidazo[2,1-a]isoquinolines, including modifications like carboxamide side chains, has been explored for cytotoxic effects. Such chemical frameworks have demonstrated potent anticancer activities, particularly against colon tumours in mice models. These findings indicate the potential of carboxamide derivatives, possibly including structures akin to the specified compound, in the development of new anticancer agents. The significance of side chain positioning on the anticancer activity underscores the importance of structural specificity in therapeutic applications (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Enzyme Inhibition

In the realm of enzyme inhibition, new derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide have been synthesized and demonstrated significant inhibitory effects against the tyrosinase enzyme. Such compounds, including those structurally related to this compound, offer promising avenues for treating conditions related to enzyme dysfunction, showcasing the versatility of furan-containing carboxamides in medicinal chemistry applications (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).

Antibacterial and Anti-inflammatory Applications

The synthesis of quinoline attached-furan-2(3H)-ones has revealed compounds with significant anti-inflammatory and antibacterial properties. These studies have shown that such compounds, which share structural motifs with this compound, can be developed with reduced gastrointestinal toxicity and lipid peroxidation. This indicates their potential for safer therapeutic applications in treating bacterial infections and inflammation (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic routes and reactions . The spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) suggests that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

特性

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-16(15-2-1-9-26-15)21-7-5-12-3-4-14(10-13(12)11-21)20-18(25)22-8-6-19-17(22)24/h1-4,9-10H,5-8,11H2,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGZVCGKNOCNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2641825.png)

![methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2641828.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine](/img/structure/B2641830.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2641838.png)

![2-[(2,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641839.png)

![4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B2641844.png)